(Triisopropylsiloxy)methyl chloride

Catalog No.
S766326
CAS No.
217300-17-9
M.F
C10H23ClOSi
M. Wt
222.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Triisopropylsiloxy)methyl chloride

CAS Number

217300-17-9

Product Name

(Triisopropylsiloxy)methyl chloride

IUPAC Name

chloromethoxy-tri(propan-2-yl)silane

Molecular Formula

C10H23ClOSi

Molecular Weight

222.83 g/mol

InChI

InChI=1S/C10H23ClOSi/c1-8(2)13(9(3)4,10(5)6)12-7-11/h8-10H,7H2,1-6H3

InChI Key

SYZFQLUYDBIQCR-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCl

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCl

(Triisopropylsiloxy)methyl chloride (CAS: 217300-17-9), commonly known as TOM-Cl, is a highly specialized alkylating reagent primarily procured for the synthesis of 2'-O-TOM-protected ribonucleoside phosphoramidites [1]. In commercial and therapeutic RNA manufacturing, the choice of 2'-hydroxyl protecting group dictates the overall yield, purity, and scalability of solid-phase oligonucleotide synthesis. TOM-Cl introduces a triisopropylsiloxymethyl acetal spacer that effectively shields the 2'-oxygen while displacing the bulky silyl group away from the sterically congested 3'-phosphoramidite center [1]. This structural design makes TOM-Cl a critical precursor for facilities synthesizing long RNA sequences, such as aptamers and CRISPR sgRNAs, where standard protecting groups fail to deliver sufficient coupling efficiencies [1].

Substituting TOM-Cl with standard silylating agents like tert-Butyldimethylsilyl chloride (TBDMS-Cl) introduces severe operational bottlenecks in downstream RNA synthesis [1]. When TBDMS is directly attached to the 2'-hydroxyl, its steric bulk significantly hinders the adjacent 3'-position, which depresses phosphoramidite coupling efficiencies and necessitates prolonged coupling times[2]. Over a 50-cycle synthesis, even a 1% drop in stepwise yield drastically reduces the final full-length product recovery, driving up purification costs. Furthermore, under the basic conditions used during oligonucleotide assembly, direct silyl ethers like TBDMS are prone to 2'-to-3' migration, generating biologically inactive 2'-5' phosphodiester linkages [1]. By utilizing TOM-Cl, manufacturers introduce a stable acetal linkage that physically prevents silyl migration and relieves steric hindrance, ensuring high-fidelity 3'-5' linkages and maximizing crude yields [1].

Accelerated Coupling Kinetics and Increased Stepwise Yields

The primary procurement advantage of TOM-Cl-derived monomers over traditional TBDMS-protected monomers is the quantifiable improvement in coupling kinetics [1]. During automated solid-phase RNA synthesis, 2'-O-TOM phosphoramidites consistently achieve average coupling yields exceeding 99.4% with a coupling time of just 2.5 minutes [1]. In contrast, TBDMS-protected monomers typically plateau at ~98% efficiency even after extended coupling times of 6 to 8 minutes [2]. This reduction in cycle time and increase in stepwise yield is critical for the economic viability of synthesizing long RNA sequences.

Evidence DimensionStepwise coupling yield and required coupling time
Target Compound Data>99.4% yield at 2.5 minutes (2'-O-TOM monomers)
Comparator Or Baseline~98% yield at 6–8 minutes (2'-O-TBDMS monomers)
Quantified Difference>1.4% higher yield per step and >50% reduction in cycle time
Conditions1.5-µmol scale automated synthesis using 5-(benzylthio)-1H-tetrazole (BTT) activator

Higher stepwise yields and shorter cycle times directly translate to increased throughput and higher final recoveries of full-length RNA therapeutics.

Complete Suppression of 2'-to-3' Silyl Migration

A major quality control issue in RNA manufacturing is the formation of non-biologically active 2'-5' phosphodiester linkages, caused by the migration of protecting groups. Standard TBDMS groups can migrate from the 2'-oxygen to the 3'-oxygen under basic conditions during synthesis or deprotection [1]. The TOM group, introduced via TOM-Cl, utilizes an acetal structure (-CH2-O-TIPS) that is completely stable toward basic and weakly acidic conditions [1]. Because migration would require the cleavage of a stable carbon-oxygen bond, 2'-O-TOM monomers exhibit 0% migration, ensuring 100% regioselectivity for the desired 3'-5' linkage [1].

Evidence DimensionRate of 2'-to-3' protecting group migration
Target Compound Data0% migration (stable acetal linkage)
Comparator Or BaselineSusceptible to migration under basic conditions (TBDMS group)
Quantified DifferenceComplete elimination of migration-induced 2'-5' linkage impurities
ConditionsBasic steps during automated phosphoramidite assembly and initial deprotection

Eliminating isomeric impurities bypasses the need for complex downstream purification steps, ensuring the biological activity of the synthesized RNA.

Manufacturing Equipment and Protocol Compatibility

While other high-efficiency protecting groups like 2'-O-bis(2-acetoxyethoxy)methyl (ACE) offer excellent coupling yields (>99%), they require specialized instrument setups and unique HF treatments for 5'-O deprotection [1]. TOM-Cl provides the high coupling efficiencies of advanced protecting groups while remaining fully compatible with standard DNA-coupling conditions and equipment [2]. TOM-protected RNA is easily deprotected using standard methylamine and fluoride treatments (e.g., TBAF in THF), allowing facilities to upgrade their RNA synthesis quality without incurring capital expenditures for new synthesizers [2].

Evidence DimensionEquipment and protocol requirements
Target Compound DataFully compatible with standard DNA synthesizers and TBDMS-modified minor bases
Comparator Or BaselineRequires specialized instrument setups and unique HF treatments (ACE chemistry)
Quantified DifferenceAvoidance of new capital expenditure while maintaining >99% stepwise yields
ConditionsRoutine automated oligonucleotide synthesis and deprotection workflows

Procurement teams can source TOM-Cl to improve synthesis yields without forcing the manufacturing floor to overhaul their existing automated synthesizer fleet.

Commercial Synthesis of Long RNA Therapeutics

Due to the >99.4% stepwise coupling efficiency and short coupling times, TOM-Cl is a highly effective precursor for manufacturing long RNA sequences (e.g., sgRNAs, aptamers) where TBDMS chemistry results in unacceptable levels of truncated failures[1].

Production of High-Fidelity siRNA Libraries

The complete prevention of 2'-to-3' migration ensures that the resulting siRNA duplexes contain exclusively biologically active 3'-5' linkages, which is critical for reproducible gene silencing assays and therapeutic efficacy [2].

Synthesis of Heavily Modified RNA Oligonucleotides

Because TOM chemistry is fully compatible with standard deprotection protocols and existing TBDMS-protected minor bases, it serves as an excellent backbone reagent for synthesizing complex RNAs containing multiple chemical modifications or fluorescent tags without requiring specialized synthesis platforms [2].

Wikipedia

(Chloromethoxy)tris(1-methylethyl)silane

Dates

Last modified: 08-15-2023

Explore Compound Types